

¹H NMR Characterization of 2-Bromo-6-methoxypyridine: An Application Note and Protocol

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Compound of Interest

Compound Name: **2-Bromo-6-methoxypyridine**

Cat. No.: **B1266871**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of **2-Bromo-6-methoxypyridine**. It includes quantitative data, a comprehensive experimental protocol, and visual diagrams to aid in the understanding of the compound's spectral features. This information is critical for identity confirmation, purity assessment, and quality control in a drug development setting.

Spectroscopic Data

The ¹H NMR spectrum of **2-Bromo-6-methoxypyridine** in chloroform-d (CDCl₃) exhibits distinct signals corresponding to the methoxy and aromatic protons. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
-OCH ₃	3.93	Singlet (s)	N/A	3H
H-3	7.05	Doublet (d)	7.2	1H
H-4	7.41	Triplet (t)	7.6	1H
H-5	6.68	Doublet (d)	8.0	1H

Note: Data was recorded on a 400 MHz spectrometer.[\[1\]](#)

Interpretation of the Spectrum

The ¹H NMR spectrum of **2-Bromo-6-methoxypyridine** displays a singlet for the methoxy group (-OCH₃) at 3.93 ppm, integrating to three protons. The aromatic region shows three distinct signals. The proton at the 5-position (H-5) appears as a doublet at 6.68 ppm with a coupling constant of 8.0 Hz, due to coupling with the adjacent H-4 proton. The proton at the 3-position (H-3) resonates as a doublet at 7.05 ppm with a coupling constant of 7.2 Hz, arising from its interaction with H-4. The proton at the 4-position (H-4) appears as a multiplet, which can be resolved as a triplet at approximately 7.41 ppm, with a coupling constant of about 7.6 Hz. This triplet arises from the coupling of H-4 with both H-3 and H-5, with similar coupling constants.

Potential Impurities

In the synthesis of **2-Bromo-6-methoxypyridine**, common starting materials and reagents include 2,6-dibromopyridine and sodium methoxide. Residual amounts of these may be present as impurities in the final product.

- 2,6-Dibromopyridine: The ¹H NMR spectrum of this potential impurity would show a triplet and a doublet in the aromatic region.
- Sodium Methoxide/Methanol: The presence of residual methanol would be indicated by a singlet in the ¹H NMR spectrum.

Careful analysis of the baseline and integration of all signals is crucial for detecting and quantifying these and other potential impurities.

Experimental Protocol: ^1H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ^1H NMR spectrum of **2-Bromo-6-methoxypyridine**.

Materials and Equipment:

- **2-Bromo-6-methoxypyridine** sample
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm) and cap
- Pasteur pipette
- Small vial
- NMR spectrometer (e.g., 400 MHz)

Procedure:

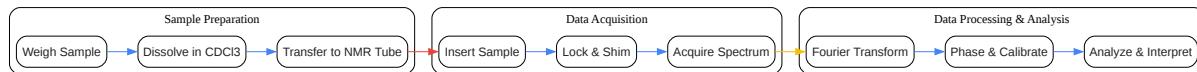
- Sample Preparation:
 - Weigh approximately 5-25 mg of the **2-Bromo-6-methoxypyridine** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
 - Gently swirl the vial to ensure the sample is completely dissolved.
 - If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale by setting the residual CHCl_3 signal to 7.26 ppm.
 - Integrate all signals.
 - Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure and assess the purity of the sample.

Visualizations

The following diagrams illustrate the experimental workflow and the spin-spin coupling relationships in **2-Bromo-6-methoxypyridine**.



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^1H NMR Experimental Workflow

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References

- 1. 2-Bromo-6-methoxypyridine CAS#: 40473-07-2 [m.chemicalbook.com]
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